(R)-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride
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Overview
Description
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is a fluorinated pyridine derivative Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which are often attributed to the strong electron-withdrawing nature of the fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a fluorine atom. This can be achieved using reagents such as N-fluoropyridinium salts .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s binding affinity and selectivity towards these targets. This can result in various biological effects, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Another fluorinated pyridine with similar chemical properties.
3-Fluoropyridine: Shares the fluorine substitution on the pyridine ring but differs in the position of the substituent.
4-Fluoropyridine: Similar to 2- and 3-fluoropyridine but with the fluorine atom at the 4-position.
Uniqueness
®-1-(3-Fluororopyridin-2-yl)ethylamine-d3 Hydrochloride is unique due to the presence of the deuterium atoms (d3) and the specific position of the fluorine atom on the pyridine ring. These features can influence its chemical reactivity and biological activity, making it a valuable compound for specialized applications .
Properties
CAS No. |
1346617-37-5 |
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Molecular Formula |
C7H10ClFN2 |
Molecular Weight |
179.638 |
IUPAC Name |
(1R)-2,2,2-trideuterio-1-(3-fluoropyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1/i1D3; |
InChI Key |
MPEHHZCSUKROFX-HRYRFEROSA-N |
SMILES |
CC(C1=C(C=CC=N1)F)N.Cl |
Synonyms |
(αR)-3-Fluoro-α-(methyl-d3)-2-pyridinemethanamine Hydrochloride; (1R)-1-(3-Fluororopyridin-2-yl)ethanamine-d3 Hydrochloride; |
Origin of Product |
United States |
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